molecular formula C13H19N3O2 B2819848 2-cyclopropyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide CAS No. 1797021-86-3

2-cyclopropyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide

Cat. No.: B2819848
CAS No.: 1797021-86-3
M. Wt: 249.314
InChI Key: NTBXSJKXQYERJB-UHFFFAOYSA-N
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Description

2-cyclopropyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopropyl group, a tetrahydropyran ring, and a pyrazole moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

The synthesis of 2-cyclopropyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester.

    Introduction of the tetrahydropyran ring: This step involves the formation of a tetrahydropyran ring through cyclization reactions.

    Attachment of the cyclopropyl group: The cyclopropyl group can be introduced via cyclopropanation reactions.

    Formation of the acetamide linkage: This involves the reaction of the intermediate compounds with acetic anhydride or acetyl chloride to form the acetamide linkage.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-cyclopropyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-cyclopropyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It may be used in the development of new materials and as an intermediate in the production of other chemicals.

Mechanism of Action

The mechanism of action of 2-cyclopropyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar compounds to 2-cyclopropyl-N-[1-(oxan-4-yl)-1H-pyrazol-4-yl]acetamide include:

  • 2-cyclopropyl-N-((4-(thiophen-3-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide
  • 2-cyclopropyl-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

These compounds share structural similarities but differ in their specific functional groups and overall structure, which can lead to differences in their chemical and biological properties

Properties

IUPAC Name

2-cyclopropyl-N-[1-(oxan-4-yl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c17-13(7-10-1-2-10)15-11-8-14-16(9-11)12-3-5-18-6-4-12/h8-10,12H,1-7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBXSJKXQYERJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC(=O)NC2=CN(N=C2)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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